furo[3,2-c]pyridin-4(5H)-one
Overview
Description
Furo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that is part of a broader class of organic compounds known as furopyridines. These compounds are characterized by a fused furan and pyridine ring system, which can exhibit a variety of interesting chemical properties and reactivities. They are of significant interest in the field of medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of furo[3,2-c]pyridin-4(5H)-one and related compounds has been explored through various synthetic strategies. One approach involves the synthesis of furo[3,2-c]pyridin-3-ols from 4-hydroxypyridinecarboxylates, followed by hydrolysis and decarboxylation to yield furo[3,2-c]pyridin-3(2H)-one. This compound can then undergo condensation with aldehydes to form unsaturated ketones, which can be hydrogenated to produce furo[3,2-c]pyridin-3(2H)-ones with alkyl substituents at C-2 . Another method for synthesizing furopyridines involves a one-pot Sonogashira coupling/heteroannulation sequence, which allows for the creation of various 2-substituted furo[3,2-b]pyridines .
Molecular Structure Analysis
The molecular structure of furo[3,2-c]pyridin-4(5H)-one consists of a pyridine ring fused with a furan ring at the 3 and 2 positions, respectively. This bicyclic system forms a planar structure that can participate in various chemical reactions due to the presence of reactive sites on both rings .
Chemical Reactions Analysis
The chemical reactivity of furopyridines has been extensively studied. For instance, furo[3,2-b]pyridines have been shown to undergo regioselective lithiation, leading to the synthesis of polyheterocycles . The reactivity of the pyridine moiety in furo[2,3-b]pyridines has been explored through C-H amination and borylation reactions, although some reactions like C-H fluorination and radical C-H arylation were less efficient . Additionally, the furan moiety in these compounds can participate in ring-opening reactions under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of furo[3,2-c]pyridin-4(5H)-one and related furopyridines are influenced by their molecular structure. The fused ring system can impact the compound's stability, solubility, and reactivity. For example, the furopyridine core has been found to be stable under basic conditions, but it can undergo ring-opening reactions with reagents like hydrazine . The presence of substituents on the furopyridine core can further modify these properties, enabling the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry .
Scientific Research Applications
Synthesis and Chemical Properties
- Furo[3,2-c]pyridin-4(5H)-one derivatives can be synthesized through various chemical reactions, offering a range of chemical properties and potential applications. For instance, the cycloisomerization reactions of certain pyrrolidinones and piperidinones using metal catalysis can produce furo[3,2-b]pyrroles and furo[3,2-b]pyridines, which are useful in synthetic chemistry (Jury et al., 2009).
Applications in Organic Light-Emitting Diodes (OLEDs)
- A novel furo[3,2-c]pyridine-based iridium complex has been developed for use in organic light-emitting diodes (OLEDs), demonstrating a high external quantum efficiency. This indicates the potential of furo[3,2-c]pyridine derivatives in enhancing the performance of OLED technologies (Yan et al., 2017).
Pharmaceutical Research
- Furo[3,2-c]pyridine and thieno[3,2-c]pyridine compounds have been investigated for their potential use in treating diseases, including various cancers. These compounds, including their pharmaceutically acceptable salts, have shown promise in this area, suggesting potential applications in the development of new cancer treatments (Li et al., 1974).
Antimicrobial Activity
- Some derivatives of furo[3,2-c]pyridine have been synthesized and evaluated for their antimicrobial activity. These studies have shown that certain compounds exhibit moderate to good antimicrobial effects against specific bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Hrasna et al., 2012).
Potential in Anticancer Research
- Novel heterocyclic compounds, including furo[3,2-c]pyridine derivatives, have been synthesized and assessed for their anticancer activity. Some of these compounds have shown significant activity against various human cancer cell lines, indicating their potential utility in cancer research and therapy (Kumar et al., 2018).
Mechanism of Action
Safety and Hazards
The safety profile of furo[3,2-c]pyridin-4(5H)-one derivatives has been highlighted in a study . The representative compound 8l displayed potent antiproliferative activity against multiple tumor cell lines, especially MV4-11 (IC 50 = 0.55 nM), while showing weak cytotoxicity against the normal lung fibroblast cell line .
Future Directions
properties
IUPAC Name |
5H-furo[3,2-c]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNCIYHECMWXPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302300 | |
Record name | furo[3,2-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
furo[3,2-c]pyridin-4(5H)-one | |
CAS RN |
26956-43-4 | |
Record name | 26956-43-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | furo[3,2-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H-furo[3,2-c]pyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does furo[3,2-c]pyridin-4(5H)-one interact with its biological target and what are the downstream effects?
A1: Research suggests that certain derivatives of furo[3,2-c]pyridin-4(5H)-one demonstrate potent and selective inhibition of the bromodomain and extra terminal domain (BET) proteins, specifically the second bromodomain (BD2) of BRD4. [] This interaction disrupts the binding of BET proteins to acetylated lysine residues on histones, impacting the expression of genes involved in cell growth and proliferation. In the context of cancer, this inhibitory activity translates to potent antiproliferative effects, particularly against acute myeloid leukemia (AML) cell lines. []
Q2: Can you elaborate on the structure-activity relationship (SAR) of furo[3,2-c]pyridin-4(5H)-one derivatives and how modifications impact their activity?
A2: While specific SAR details are not extensively outlined in the provided research, it's highlighted that optimizing substituents on the furo[3,2-c]pyridin-4(5H)-one core significantly influences BD2 binding affinity and selectivity. [] For instance, compound 8l (XY153), a lead compound identified in one study, possesses specific modifications that contribute to its potent and selective BD2 inhibition. [] Further investigations into the SAR would be valuable for developing even more potent and selective BET inhibitors based on this scaffold.
Q3: What are the known synthetic routes for accessing furo[3,2-c]pyridin-4(5H)-one and its derivatives?
A3: Several synthetic approaches have been explored for constructing the furo[3,2-c]pyridin-4(5H)-one framework. One study utilizes a regioselective cascade reaction involving propargylamines, 4-hydroxy-2H-pyran-2-ones, and 4-hydroxy-6-methylpyridin-2(1H)-one. [] This cascade proceeds through ortho-alkynyl quinone methide (o-AQM) formation, 1,4-conjugate addition, followed by 5-exo-dig annulation, and a 1,3-H shift. This method allows for the synthesis of diversely substituted furo[3,2-c]pyridin-4(5H)-ones in good yields with broad functional group tolerance. []
Q4: Has the photochemical reactivity of furo[3,2-c]pyridin-4(5H)-one been investigated?
A4: Yes, studies have explored the photo[2+2]cycloaddition reactions of furo[3,2-c]pyridin-4(5H)-one and its N-methyl derivative with acrylonitrile. [] These reactions yield a mixture of cycloadducts, including those resulting from addition at the carbonyl oxygen and those formed by cyclobutane ring formation at the 6- and 7-positions of the furo[3,2-c]pyridin-4(5H)-one framework. [] This photochemical reactivity could be further exploited for synthesizing novel derivatives with potentially distinct biological activities.
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